

# Quantitative comparison of DNA yield using CTAB versus phenol-chloroform extraction

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## A Head-to-Head Battle for High-Quality DNA: CTAB vs. Phenol-Chloroform Extraction

For researchers in molecular biology, obtaining high-purity, high-yield DNA is the crucial first step for a multitude of downstream applications, from PCR and sequencing to cloning and genetic mapping. Among the plethora of DNA extraction techniques, the CTAB (Cetyltrimethylammonium Bromide) and phenol-chloroform methods are two of the most established and widely used, particularly for challenging samples like plants and tissues rich in polysaccharides and polyphenols. This guide provides a quantitative comparison of these two stalwart methods, supported by experimental data and detailed protocols to aid researchers in selecting the optimal technique for their specific needs.

## Quantitative Performance: A Comparative Analysis

The choice between CTAB and phenol-chloroform extraction often hinges on the desired DNA yield and purity. While both methods are effective, their performance can vary depending on the sample type and the specific protocol employed. The following table summarizes representative quantitative data gleaned from various studies.

Parameter	CTAB Method	Phenol-Chloroform Method	Key Observations
DNA Yield	Typically ranges from 15-25 µg per 100 mg of plant tissue.[1] Some studies on other organisms report average yields around 180.8 ng/µL.[2][3]	Can achieve significantly higher yields, with some studies reporting average concentrations exceeding 2000 ng/µL.[2][3] One study noted yields of 371.75 ng/µL from P. sylvestris and 352.00 ng/µL from Q. robur.[4]	Phenol-chloroform generally demonstrates a higher DNA yield.[2][3][4] However, the CTAB method is noted for its ability to overcome inhibitors in polysaccharide-rich samples.[5][6]
DNA Purity (A260/A280 Ratio)	Generally yields high-purity DNA with A260/A280 ratios between 1.7 and 1.9.[7] Ratios of 1.8-1.9 have been reported for spinach leaves.[1]	Also produces high-purity DNA, with A260/A280 ratios typically falling within the optimal range of 1.6-2.0.[3]	Both methods are capable of producing high-purity DNA suitable for downstream applications.[3][7]

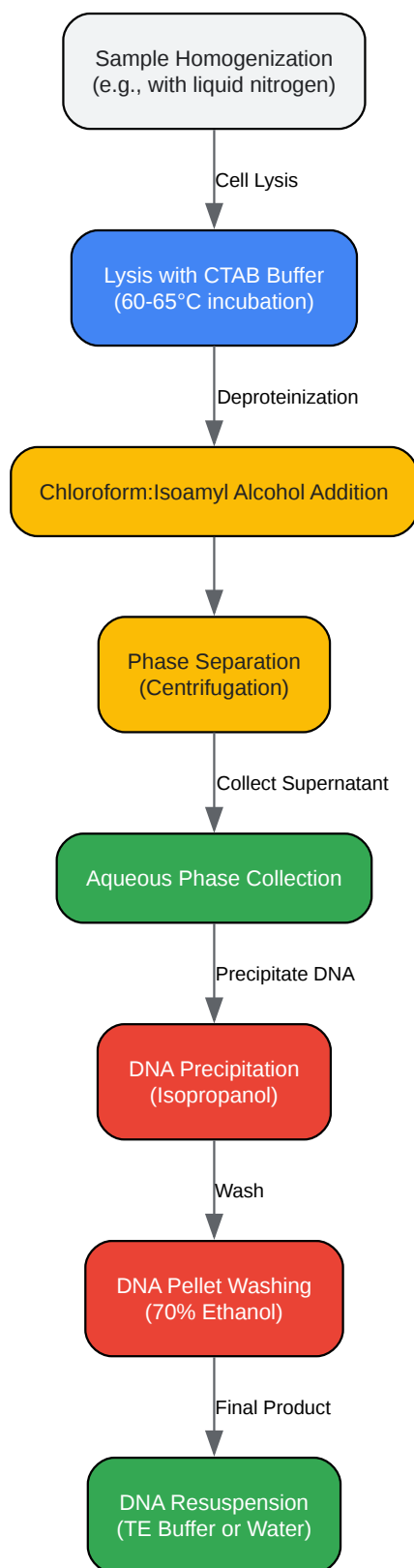
## The Underlying Chemistry: How They Work

The efficacy of each method is rooted in its unique chemical principles. The CTAB method utilizes a cationic detergent that selectively precipitates DNA while leaving contaminants like polysaccharides and polyphenols in solution, making it particularly effective for plant tissues.[1][8][9]

Phenol-chloroform extraction, on the other hand, is a liquid-liquid extraction technique that separates molecules based on their differential solubility.[10] Phenol denatures and dissolves proteins, while chloroform denatures proteins and solubilizes lipids.[11][12] This results in the separation of proteins and lipids into the organic phase, leaving the DNA in the aqueous phase.[9][10]

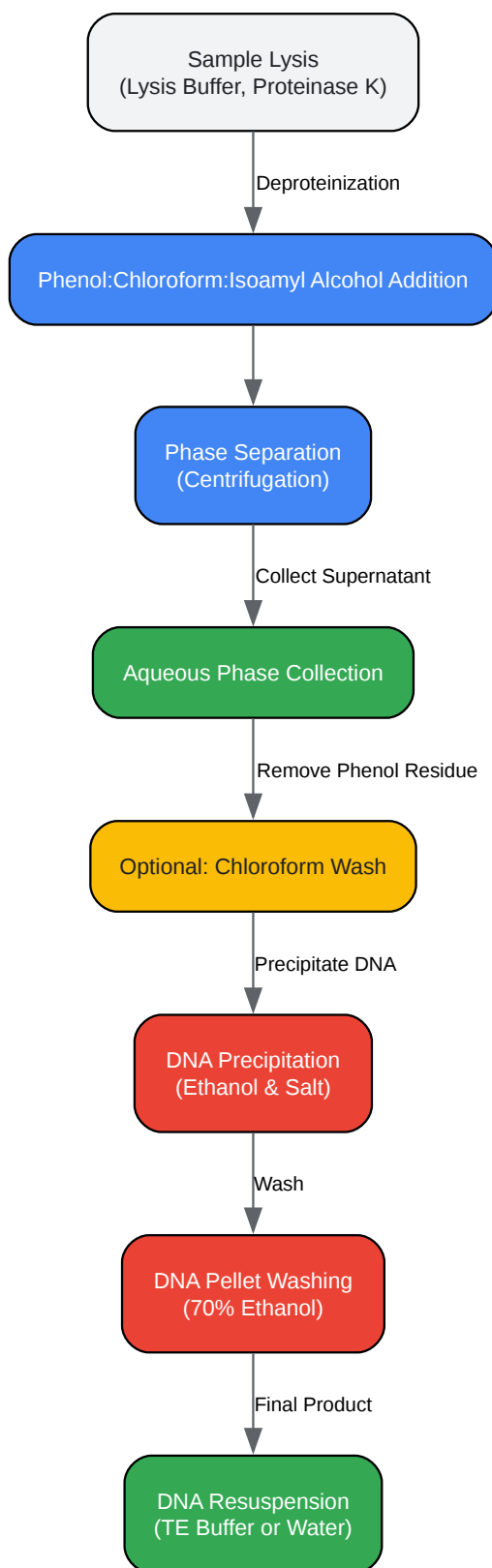
## Experimental Workflows

To provide a clear visual comparison of the two methodologies, the following diagrams illustrate the key steps in each extraction process.



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Figure 1: CTAB DNA Extraction Workflow.



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Figure 2: Phenol-Chloroform DNA Extraction Workflow.

## Detailed Experimental Protocols

For researchers looking to implement these techniques, the following are detailed, step-by-step protocols for both CTAB and phenol-chloroform DNA extraction.

### CTAB DNA Extraction Protocol

This protocol is adapted for plant tissues but can be modified for other sample types.[\[1\]](#)[\[8\]](#)[\[13\]](#)

- **Sample Preparation:** Freeze approximately 100 mg of fresh, young leaf tissue with liquid nitrogen and grind it into a fine powder using a mortar and pestle.[\[1\]](#)[\[9\]](#)
- **Lysis:** Transfer the powdered tissue to a microcentrifuge tube and add 700  $\mu$ L of pre-heated (65°C) CTAB buffer. Incubate the mixture at 65°C for 30-60 minutes with occasional gentle mixing.[\[1\]](#)[\[14\]](#)
- **First Organic Extraction:** Add an equal volume of chloroform:isoamyl alcohol (24:1) to the lysate. Mix thoroughly by inversion until an emulsion is formed.[\[13\]](#)[\[15\]](#)
- **Phase Separation:** Centrifuge the mixture at high speed (e.g., 12,000 x g) for 10-15 minutes at room temperature.[\[13\]](#)
- **Aqueous Phase Recovery:** Carefully transfer the upper aqueous phase to a new, clean microcentrifuge tube, avoiding the protein interface and the lower organic phase.[\[13\]](#)[\[15\]](#)
- **DNA Precipitation:** Add 0.7 volumes of cold isopropanol to the aqueous phase. Mix gently by inversion until DNA strands become visible. Incubate at room temperature for 20 minutes or at -20°C for a higher yield.[\[1\]](#)[\[8\]](#)
- **Pelleting DNA:** Centrifuge the sample at high speed for 10-15 minutes to pellet the DNA.
- **Washing:** Discard the supernatant and wash the DNA pellet with 1 mL of 70% ethanol. Centrifuge for 5 minutes, and carefully decant the ethanol.[\[1\]](#)[\[13\]](#)
- **Drying and Resuspension:** Air-dry the pellet for 5-10 minutes to remove any residual ethanol. Resuspend the DNA in an appropriate volume of sterile TE buffer or nuclease-free water.[\[1\]](#)[\[13\]](#)

## Phenol-Chloroform DNA Extraction Protocol

This is a general protocol that can be applied to various cell and tissue types.[\[10\]](#)[\[11\]](#)

- **Sample Lysis:** Lyse the cells or homogenized tissue in a suitable lysis buffer, often containing SDS and Proteinase K, to break down cellular structures and proteins. Incubate at an appropriate temperature (e.g., 55°C) for 1-2 hours or until lysis is complete.[\[10\]](#)[\[11\]](#)
- **Phenol-Chloroform Extraction:** Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) to the cell lysate.[\[11\]](#)[\[16\]](#) Vortex or invert the tube vigorously for about 20 seconds to create an emulsion.[\[11\]](#)[\[12\]](#)
- **Phase Separation:** Centrifuge the mixture at high speed (e.g., 16,000 x g) for 5 minutes at room temperature. This will separate the mixture into an upper aqueous phase (containing DNA), a white protein interface, and a lower organic phase.[\[10\]](#)[\[11\]](#)
- **Aqueous Phase Recovery:** Carefully transfer the upper aqueous phase to a new tube, being extremely careful not to disturb the interface.[\[10\]](#)
- **Chloroform Wash (Optional but Recommended):** To remove any residual phenol, add an equal volume of chloroform to the aqueous phase, mix, and centrifuge as before. Transfer the upper aqueous phase to a new tube.[\[10\]](#)[\[12\]](#)
- **DNA Precipitation:** Add 2.5 to 3 volumes of cold 100% ethanol and a salt (e.g., sodium acetate) to the aqueous phase to precipitate the DNA.[\[10\]](#) Incubate at -20°C for at least 30 minutes.[\[10\]](#)
- **Pelleting DNA:** Centrifuge at high speed for 15-30 minutes at 4°C to pellet the DNA.[\[10\]](#)[\[11\]](#)
- **Washing:** Carefully discard the supernatant and wash the pellet with 70% ethanol to remove salts.[\[10\]](#)[\[11\]](#)
- **Drying and Resuspension:** Air-dry the DNA pellet and resuspend it in TE buffer or nuclease-free water.[\[10\]](#)[\[11\]](#)

## Conclusion: Making the Right Choice

Both the CTAB and phenol-chloroform methods are robust and reliable for DNA extraction. The choice between them often depends on the specific research context. Phenol-chloroform extraction generally provides a higher DNA yield, making it suitable for applications requiring large amounts of starting material.[2][3][4] However, it involves the use of hazardous organic solvents and can be more labor-intensive.[17]

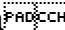
The CTAB method, while sometimes yielding less DNA, is highly effective at removing challenging contaminants like polysaccharides and polyphenols, making it a go-to method for many plant and fungal researchers.[1][8] Ultimately, for any new sample type, it is advisable to perform a pilot experiment to determine which method yields the optimal quantity and quality of DNA for the intended downstream applications.

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